N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is known for its stability and ability to interact with various biological targets .
Preparation Methods
The synthesis of N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a pyrazole derivative with a pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth . The molecular targets and pathways involved depend on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a pyrazolo-pyrimidine core and exhibit similar biological activities.
Triazolopyrimidine derivatives: These compounds have an additional triazole ring and are known for their potent biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-15-23(21,22)11-5-3-10(4-6-11)17-14(20)12-9-13-16-7-2-8-19(13)18-12/h2-9,15H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDLWBZAXXWSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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